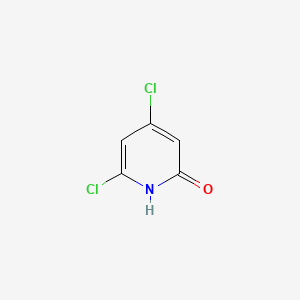

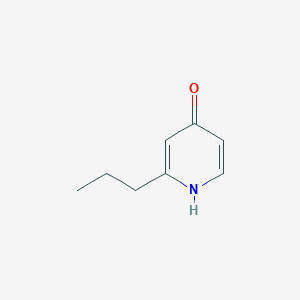

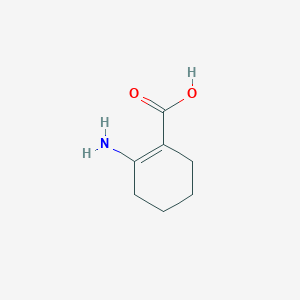

![molecular formula C9H7NO3S B1321476 4-Methoxybenzo[d]thiazole-2-carboxylic acid CAS No. 3507-48-0](/img/structure/B1321476.png)

4-Methoxybenzo[d]thiazole-2-carboxylic acid

Descripción general

Descripción

4-Methoxybenzo[d]thiazole-2-carboxylic acid is a chemical compound that is part of a broader class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. The methoxy group attached to the benzene ring and the carboxylic acid functionality suggest that this compound could have interesting chemical properties and potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of compounds related to 4-methoxybenzo[d]thiazole-2-carboxylic acid often involves multicomponent reactions, as seen in the synthesis of 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one, which utilizes 4-methoxybenzaldehyde as a starting material . Additionally, the synthesis of 4-amino-3-hydroxy-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-4-carboxylic acid demonstrates the use of 4-methoxybenzylamine in a regioselective 1,3-dipolar cycloaddition, followed by a series of transformations to obtain the target carboxylic acid . These methods highlight the versatility of 4-methoxybenzo[d]thiazole derivatives in synthetic organic chemistry.

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be quite diverse, as evidenced by the various crystallographic studies. For instance, the crystal packing of methoxybenzyl-1,3,4-oxadiazol-2(3H)-thiones derived from methoxy-substituted phenylacetic and phenylpropanoic acids shows that the methoxy group influences the molecular packing arrangement . Similarly, the crystal structure of 3-[3-(4-methoxybenzoyl)thioureido]propionic acid reveals specific orientations of the methoxybenzoyl group and propionic acid chain, which are important for the formation of hydrogen bonding networks within the crystal .

Chemical Reactions Analysis

4-Methoxybenzo[d]thiazole-2-carboxylic acid and its derivatives participate in various chemical reactions. For example, the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters, which could be structurally related to 4-methoxybenzo[d]thiazole-2-carboxylic acid esters, is achieved using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) . This reaction showcases the compatibility of the methoxy group with oxidative conditions. Additionally, the nucleophilic substitution reaction of 4-bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole with various nucleophiles, including methoxy derivatives, further illustrates the reactivity of methoxy-substituted thiazole compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-methoxybenzo[d]thiazole-2-carboxylic acid derivatives can be inferred from related compounds. For instance, the melting points of 11 crystalline adducts formed from 4-methylbenzo[d]thiazol-2-amine and carboxylic acids were determined, providing insight into the thermal stability of these compounds . The presence of methoxy groups in these structures is likely to affect their physical properties, such as solubility and melting point. Additionally, the antimicrobial activity screening of a 4-methoxybenzylidene derivative against various bacterial strains indicates potential biological properties of these compounds .

Aplicaciones Científicas De Investigación

Anticancer Agent Development

A study by Lu et al. (2009) explored the synthesis of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) agents, which showed improved antiproliferative activity against melanoma and prostate cancer cells. These compounds, derived from structural modifications of 2-arylthiazolidine-4-carboxylic acid amides, demonstrated anticancer activity through inhibition of tubulin polymerization.

Corrosion Inhibition

Chaitra et al. (2016) investigated the use of thiazole hydrazones, including 4-(4-methoxy-phenyl)-thiazole-2-carboxylic acid derivatives, as corrosion inhibitors for mild steel in acidic media. The study Chaitra et al. (2016) showed that these compounds act as mixed-type inhibitors, effectively suppressing both the anodic and cathodic processes of steel corrosion.

Widespread Biological Occurrence

White (1990) highlighted the widespread occurrence of a related compound, 2-acetylthiazole-4-carboxylic acid, in various organisms, including eukaryotes, archaebacteria, and eubacteria. This study White (1990) suggested the potential role of this compound as a previously undescribed coenzyme due to its reactive carbonyl group and high-level presence in these organisms.

Synthetic Methodology

Nguyen et al. (2006) developed a methodology for the regioselective synthesis of 3- and 6-substituted 2-methoxybenzoic acids Nguyen et al. (2006), demonstrating the utility of 4-methoxybenzo[d]thiazole-2-carboxylic acid in synthetic organic chemistry.

Asymmetric Esterification

Shiina and Nakata (2007) reported on the asymmetric esterification of free carboxylic acids, including 4-methoxybenzoic anhydride, using racemic alcohols Shiina & Nakata (2007). This study provided insights into the production of optically active carboxylic esters, highlighting the chemical versatility of 4-methoxybenzo[d]thiazole-2-carboxylic acid derivatives.

Chemopreventive Potential

The research by Arfan et al. (2018) on S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols Arfan et al. (2018) indicated significant cholinesterase inhibitory potential, suggesting potential applications in the field of neurodegenerative diseases.

Safety And Hazards

When handling 4-Methoxybenzo[d]thiazole-2-carboxylic acid, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

Direcciones Futuras

The future directions for research on 4-Methoxybenzo[d]thiazole-2-carboxylic acid and related compounds could involve further exploration of their biological activities and potential applications in drug discovery . The synthetic strategies developed for related compounds could be used to access novel derivatives of 4-Methoxybenzo[d]thiazole-2-carboxylic acid . These derivatives could then be evaluated for their biological activities, potentially leading to the development of new therapeutic agents .

Propiedades

IUPAC Name |

4-methoxy-1,3-benzothiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3S/c1-13-5-3-2-4-6-7(5)10-8(14-6)9(11)12/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWMAUPHPBMBEEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619050 | |

| Record name | 4-Methoxy-1,3-benzothiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxybenzo[d]thiazole-2-carboxylic acid | |

CAS RN |

3507-48-0 | |

| Record name | 4-Methoxy-2-benzothiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3507-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-1,3-benzothiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

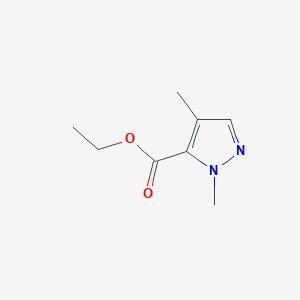

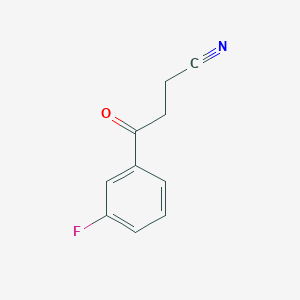

![Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1321411.png)

![6-Fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1321419.png)